3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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Overview
Description
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is an organic compound characterized by a unique fusion of oxadiazole, pyridazinone, and phenyl rings with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves a multi-step process starting from commercially available starting materials. A common route may involve the following key steps:
Formation of 1,2,4-oxadiazole ring: : Starting from 4-(methylthio)benzoic acid, a cyclization reaction with hydrazine derivatives yields the oxadiazole core.
Construction of the pyridazinone core: : The 1,2,4-oxadiazole intermediate undergoes a further reaction with hydrazine to introduce the pyridazinone moiety.
Phenylation: : The resulting compound is then subjected to Friedel-Crafts acylation or related techniques to introduce the phenyl groups.
Industrial Production Methods: Scale-up production often employs similar synthetic strategies but optimizes conditions like temperature, pressure, and reagent concentrations to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce processing time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The sulfur moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the compound can occur at the oxadiazole ring or the pyridazinone moiety using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl rings or at the oxadiazole nitrogen, introducing various functional groups.
Oxidation: Peroxide-based oxidizers under mild to moderate temperatures.
Reduction: Metal hydrides at room temperature to slightly elevated temperatures.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Sulfoxides and Sulfones: : Products from the oxidation of the methylthio group.
Reduced Derivatives: : Products from the reduction of the oxadiazole or pyridazinone rings.
Functionalized Derivatives: : Various substituted derivatives based on the nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the exploration of new chemical entities and scaffolds.
Biology: In biological research, derivatives of this compound have potential as enzyme inhibitors or receptor ligands due to their unique structural motifs, which can interact with biological macromolecules.
Medicine: There is ongoing research into the medicinal properties of this compound, particularly its potential role in developing new drugs for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials with specific functional properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity or function. The precise mechanism can involve binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Unique Features:
Combination of oxadiazole and pyridazinone rings: : This combination is less common in related compounds, imparting unique reactivity.
Methylthio Substituent: : Adds a sulfur-containing moiety which can undergo unique chemical transformations.
1-Phenyl-3-(pyridazin-4-yl)-1,2,4-oxadiazole: : Lacks the methylthio substituent and may have different reactivity and applications.
3-(4-(methylthio)phenyl)-1,2,4-oxadiazole:
4-(4-(methylthio)phenyl)-1-phenylpyridazin-3(2H)-one: : Similar backbone but without the oxadiazole ring, affecting its synthetic and application aspects.
These unique structural attributes highlight the distinct chemical behavior and broad application potential of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one in various scientific and industrial domains.
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-26-15-9-7-13(8-10-15)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXEUVEKSVNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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